molecular formula C9H16S B14124905 1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane CAS No. 89051-28-5

1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane

Cat. No.: B14124905
CAS No.: 89051-28-5
M. Wt: 156.29 g/mol
InChI Key: HLBDTNFDBHNLIZ-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-3-thiabicyclo[410]heptane is a bicyclic sulfur-containing compound with the molecular formula C₉H₁₆S This compound is characterized by its unique bicyclic structure, which includes a sulfur atom integrated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 1,5,5-trimethylcyclohexane with sulfur or sulfur-containing reagents under high-temperature conditions. This reaction facilitates the formation of the bicyclic structure with the incorporation of the sulfur atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.

    Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms on the carbon skeleton.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: A similar bicyclic compound without the sulfur atom.

    3,7,7-Trimethylbicyclo[4.1.0]heptane: Another bicyclic compound with a different substitution pattern.

Uniqueness

1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane is unique due to the presence of the sulfur atom in its bicyclic structure. This sulfur atom imparts distinct chemical reactivity and potential biological activity compared to similar compounds without sulfur.

Properties

CAS No.

89051-28-5

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

1,5,5-trimethyl-3-thiabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H16S/c1-8(2)5-10-6-9(3)4-7(8)9/h7H,4-6H2,1-3H3

InChI Key

HLBDTNFDBHNLIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCC2(C1C2)C)C

Origin of Product

United States

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